molecular formula C9H8O5 B12433572 3,4-Dihydroxyphenyl 2-oxopropanoate

3,4-Dihydroxyphenyl 2-oxopropanoate

Cat. No.: B12433572
M. Wt: 196.16 g/mol
InChI Key: CQXBPBRJIMUCNL-UHFFFAOYSA-N
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Description

It is a 2-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of 3,4-dihydroxyphenylpyruvic acid . This compound has significant biological and chemical importance due to its role in various metabolic pathways and potential therapeutic applications.

Preparation Methods

The synthesis of 3,4-dihydroxyphenyl 2-oxopropanoate can be achieved through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to produce this compound .

Chemical Reactions Analysis

3,4-Dihydroxyphenyl 2-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

3,4-Dihydroxyphenyl-2-oxopropanoic acid, also known as 3,4-Dihydroxyphenylpyruvic acid (DHPPA), is an organic compound with the chemical formula C9H8O5. It is a colorless crystalline solid that is soluble in water and alcohol-based solvents. DHPPA is involved in the metabolic pathways of amino acids, specifically tyrosine.

Scientific Research Applications

3,4-Dihydroxyphenylpyruvic acid has numerous applications in scientific research:

  • Chemistry It is used as a substrate in enzymatic reactions and as a precursor for synthesizing other compounds.
  • Biology The compound is involved in metabolic pathway studies and enzyme activity assays.
  • Medicine It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
  • Industry Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a derivative of phenylpyruvic acid, primarily recognized for its role in the metabolism of L-DOPA and its potential therapeutic applications.

DHPPA is characterized by the following chemical properties:

  • Chemical Formula : C9H7O5C_9H_7O_5
  • Molecular Weight : 195.151 g/mol
  • pKa : Approximately 9.27, indicating it is moderately acidic.

Action and Effects

Mechanism of Action

The mechanism of action of 3,4-dihydroxyphenyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. As a PCK2 inhibitor, it binds to the active site of the enzyme, reducing its activity and thereby affecting gluconeogenesis. This inhibition can lead to decreased growth of cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

3,4-Dihydroxyphenyl 2-oxopropanoate can be compared with other similar compounds such as 3,4-dihydroxyphenylacetic acid and 3,4-dihydroxyphenylalanine (DOPA). While all these compounds contain the 3,4-dihydroxyphenyl group, they differ in their functional groups and biological activities. For instance, 3,4-dihydroxyphenylacetic acid is primarily involved in the metabolism of dopamine, whereas DOPA is a precursor to dopamine and is used in the treatment of Parkinson’s disease . The unique structure of this compound allows it to specifically inhibit PCK2, highlighting its potential as a therapeutic agent .

Biological Activity

3,4-Dihydroxyphenyl 2-oxopropanoate, a derivative of 3,4-dihydroxyphenylpyruvic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and metabolic roles. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₉H₈O₅
Molecular Weight196.16 g/mol
IUPAC Name(3,4-dihydroxyphenyl) 2-oxopropanoate
InChIInChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3
InChI KeyCQXBPBRJIMUCNL-UHFFFAOYSA-N
Canonical SMILESCC(=O)C(=O)OC1=CC(=C(C=C1)O)O

This compound acts primarily as an inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme critical in gluconeogenesis. By binding to the active site of PCK2, this compound reduces its enzymatic activity, leading to altered metabolic pathways that can inhibit cancer cell growth. This mechanism suggests its potential as a therapeutic agent in cancer treatment.

Anticancer Properties

Research indicates that this compound may have significant anticancer properties. The inhibition of PCK2 disrupts glucose metabolism in cancer cells, which often rely on gluconeogenesis for energy. Studies have shown that compounds targeting PCK2 can lead to reduced proliferation of various cancer cell lines.

Metabolic Role

This compound is involved in several metabolic pathways. It acts as a precursor for various bioactive molecules and plays a role in the biosynthesis of neurotransmitters and other critical metabolites. Its structural similarity to other phenolic compounds suggests it may also possess antioxidant properties .

Study on PCK2 Inhibition

A notable study demonstrated that this compound effectively inhibits PCK2 activity in vitro. The inhibition was quantified using enzyme kinetics, revealing an IC50 value that supports its potential as a lead compound for developing PCK2 inhibitors.

Comparison with Similar Compounds

In comparative studies with similar compounds like 3,4-dihydroxyphenylacetic acid and DOPA (3,4-dihydroxyphenylalanine), it was found that while all these compounds share the 3,4-dihydroxyphenyl structure, their biological activities differ significantly based on their functional groups. For instance, DOPA is primarily involved in dopamine metabolism and is used in treating Parkinson's disease, whereas 3,4-dihydroxyphenylacetic acid has different metabolic implications.

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

(3,4-dihydroxyphenyl) 2-oxopropanoate

InChI

InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3

InChI Key

CQXBPBRJIMUCNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OC1=CC(=C(C=C1)O)O

Origin of Product

United States

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